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Compound of Interest

Compound Name: PNB-001

Cat. No.: B8263531

PNB-001 Technical Support Center

This resource provides researchers, scientists, and drug development professionals with
essential information regarding the safety pharmacology and toxicology profile of PNB-001
(also known as Baladol® or GPP-Balacovin).

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of PNB-001 based on non-clinical studies?

A: Non-clinical studies in rats and dogs have demonstrated a favorable and high level of safety
for PNB-001.[1] Key findings from toxicology and safety pharmacology studies indicate that the
compound is well-tolerated, with doses selected for these studies being 50 to 100 times higher
than the efficacy dose.[2] These studies were conducted under Good Laboratory Practice
(GLP) conditions in accordance with ICH guidelines.[2]

Q2: What is the acute toxicity of PNB-001 in animals?

A: In Sprague Dawley (SD) rats, the Maximum Tolerated Dose (MTD) for both sexes was found
to be 2000 mg/kg body weight when administered orally. The LD50 was determined to be
greater than 2000 mg/kg/day.[1]

Q3: Has PNB-001 shown any genotoxicity or mutagenicity?
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A: No, PNB-001 has not shown evidence of genotoxicity. Genetic toxicity studies, including in
vitro and in vivo chromosomal aberration assays, indicated that PNB-001 did not induce any
mutations or chromosomal rearrangements.[1] These tests were conducted at concentrations
up to 2500 u g/plate and 250 pg/ml, respectively.

Q4: What are the findings from repeat-dose toxicology studies?

A: In a 28-day oral administration study in SD rats, the No-Observed-Adverse-Effect Level
(NOAEL) was established at 300 mg/kg/day. Throughout this study, there were no treatment-
related clinical signs, mortalities, or changes in body weight, feed intake, hematology, clinical
chemistry, or urine parameters up to the 300 mg/kg dose. Similarly, a 28-day toxicity study in
dogs showed no treatment-related mortality or other adverse effects at doses up to 200 mg/kg.

Q5: What is known about the safety pharmacology of PNB-001?

A: Safety pharmacology studies covering cardiac, renal, respiratory, and neurological systems
have demonstrated a high level of safety. Studies conducted at a dose of 80 mg/kg showed no
adverse events.

Q6: Does PNB-001 interact with Cytochrome P450 (CYP) enzymes?

A: PNB-001 has a low potential for drug-drug interactions mediated by CYP enzymes. In vitro
studies showed that it did not inhibit major CYP enzymes such as Cyp3A4, Cyp2C9, and
Cyp1A2 up to a concentration of 10 uM, and Cyp2C19 up to 3 uM.

Troubleshooting Guide
Issue: Unexpected inflammatory response observed in an animal model.

o Possible Cause: PNB-001 is a Cholecystokinin (CCK) receptor antagonist and has
demonstrated potent anti-inflammatory properties. An unexpected inflammatory response
could be related to the specific animal model, the vehicle used for administration, or other
experimental variables.

¢ Recommendation:

o Review the experimental protocol to ensure correct dosing and administration.
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o Verify the purity and stability of the PNB-001 compound.

o Consider the pro-inflammatory stimulus used in your model. PNB-001 has been shown to
be effective in an indomethacin-induced inflammatory bowel disease (IBD) model and an
LPS-induced lung inflammation model.

o Ensure the vehicle control group is behaving as expected.
Issue: Inconsistent pharmacokinetic (PK) results.

o Possible Cause: Pharmacokinetic parameters of PNB-001 can be influenced by factors such
as food intake. A clinical study in humans found that a high-fat meal increased Cmax and
AUC approximately 5-fold and 4-fold, respectively. Dose proportionality has also been noted
to be non-linear over a wide dose range.

¢ Recommendation:

o Standardize feeding conditions for all experimental animals. Note that PNB-001 has a
short half-life in rat liver microsomes (1.20 min).

o Review the dose levels being used. In rats, Tmax was observed at 0.5 hours for both
males and females across doses of 75, 150, and 300 mg/kg.

o Ensure the bioanalytical method is validated and sensitive enough to detect the expected
concentrations.

Quantitative Data Summary

Table 1: Key Non-Clinical Toxicology & Safety Values for PNB-001
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Parameter Species Value Study Type

LD50 Rat (SD) >2000 mg/kg/day Acute Oral Toxicity
MTD Rat (SD) 2000 mg/kg Acute Oral Toxicity
NOAEL Rat (SD) 300 mg/kg/day 28-Day Repeat Dose
NOAEL Dog 200 mg/kg/day 28-Day Repeat Dose

- i Non-mutagenic up to
Genotoxicity In vitro 2500 U a/olat Ames Test
H g/plate

Chromosomal ) ) No aberrations up to o
] In vitro/In vivo Cytotoxicity Assay
Aberration 250 pg/mi
o ) No inhibition up to 10 Enzyme Inhibition
CYP Inhibition In vitro
Y Assay
No adverse events at
Safety Pharmacology Rat Core Battery

80 mg/kg

Experimental Protocols & Workflows
General Workflow for Non-Clinical Safety Assessment of PNB-001
This diagram illustrates the logical progression of non-clinical safety studies typically performed

for a new chemical entity like PNB-001, from initial in vitro screening to in vivo repeat-dose
studies.
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Caption: Logical workflow for non-clinical safety and toxicology evaluation of PNB-001.
Methodology: 28-Day Repeat-Dose Oral Toxicity Study in Rats

* Test System: Sprague Dawley (SD) rats.

¢ Groups: Multiple groups of male and female rats receiving PNB-001 at various dose levels
(e.g., 75, 150, and 300 mg/kg) and a control group receiving the vehicle.

« Administration: Daily oral gavage for 28 consecutive days.
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e Parameters Monitored:

o Clinical Observations: Daily checks for mortality and signs of toxicity.

o Body Weight: Measured weekly.

o Food Consumption: Measured weekly.

o Hematology & Clinical Chemistry: Blood samples collected at termination to assess
parameters including coagulation and urine analysis.

o Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ
weights are recorded, and tissues are collected for gross and histopathological
examination.

o Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), which was
found to be 300 mg/kg/day in this study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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